1-(2,4,6-Trimethylphenyl)-2-nitropropene
CAS No.: 126760-70-1
Cat. No.: VC21195300
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126760-70-1 |
---|---|
Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | 1,3,5-trimethyl-2-(2-nitroprop-1-enyl)benzene |
Standard InChI | InChI=1S/C12H15NO2/c1-8-5-9(2)12(10(3)6-8)7-11(4)13(14)15/h5-7H,1-4H3 |
Standard InChI Key | CILKZWLODIJOFN-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)C=C(C)[N+](=O)[O-])C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)C=C(C)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structure
Basic Identification
Physical and Chemical Properties
General Properties
1-(2,4,6-Trimethylphenyl)-2-nitropropene typically appears as a yellow to orange-colored compound, consistent with many conjugated nitro-compounds. This coloration stems from its extended π-electron system that absorbs visible light in the blue region of the spectrum. The physical state of the pure compound is generally described as a solid at room temperature, although some commercial preparations may be supplied as oily liquids depending on purity and handling conditions .
Table 1: Physical and Chemical Properties of 1-(2,4,6-Trimethylphenyl)-2-nitropropene
Electronic and Structural Features
The compound's reactivity is predominantly influenced by the presence of the nitro group (-NO₂), which serves as a strong electron-withdrawing group. This creates an electron-deficient center at the β-carbon of the propene chain, making it susceptible to nucleophilic attack. The conjugated system extending from the aromatic ring through the carbon-carbon double bond to the nitro group allows for resonance stabilization, impacting both the compound's stability and reactivity patterns .
The trimethylphenyl group contributes to the compound's hydrophobic character, affecting its solubility profile and interactions with various solvents and reaction media. The methyl groups on the phenyl ring influence the electron density distribution within the molecule through inductive effects, potentially altering the reactivity of the carbon-carbon double bond and the nitro group compared to unsubstituted analogues .
Synthesis and Preparation
Product Description | Reference Code | Purity | Price Range (€) | Est. Delivery |
---|---|---|---|---|
1-(2,4,6-Trimethylphenyl)-2-nitropropene | 3D-FT65840 | Min. 95% | 147.00-690.00 | May 2, 2025 |
Benzene, 1,3,5-trimethyl-2-(2-nitro-1-propen-1-yl)- | IN-DA000T6Y | Not specified | Inquiry required | April 21, 2025 |
Commercial suppliers typically offer the compound in various quantities, with 25mg and 50mg packages being common for research purposes. The pricing structure generally reflects economies of scale, with per-unit cost decreasing for larger quantities .
Applications and Research Significance
Role in Organic Synthesis
1-(2,4,6-Trimethylphenyl)-2-nitropropene serves as a valuable building block in organic synthesis due to its functional group diversity and potential for further transformations. The nitro group can undergo various reduction reactions to yield amines, hydroxylamines, or oximes, opening pathways to a range of nitrogen-containing compounds. Additionally, the carbon-carbon double bond can participate in addition reactions, cycloadditions, and other transformations typical of alkenes .
The compound's utility as an intermediate in multi-step synthesis makes it relevant to researchers working in areas such as pharmaceutical development, materials science, and fine chemical production. The presence of both electrophilic and potential nucleophilic sites within the molecule allows for regioselective reactions under appropriate conditions, facilitating the construction of more complex molecular architectures .
Hazard Type | Classification | GHS Category | Precautionary Measures |
---|---|---|---|
Oral Toxicity | Harmful if swallowed | Acute Toxicity - Oral 4 | Avoid ingestion, wash hands thoroughly |
Skin Contact | Causes skin irritation | Skin Irritation 2 | Wear protective gloves, avoid skin contact |
Eye Contact | Causes serious eye irritation | Eye Irritation 2A | Wear eye protection, avoid eye contact |
Inhalation | May cause respiratory irritation | STOT SE 3 | Use in ventilated area, avoid breathing vapors |
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